molecular formula C15H12F3NO4S B1672639 Isoxaflutole CAS No. 141112-29-0

Isoxaflutole

Cat. No.: B1672639
CAS No.: 141112-29-0
M. Wt: 359.3 g/mol
InChI Key: OYIKARCXOQLFHF-UHFFFAOYSA-N
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Description

Isoxaflutole is a selective herbicide primarily used in maize crops. It was first marketed by Rhône-Poulenc in 1996 and is known for its ability to inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This inhibition leads to the bleaching of weeds due to the blockage of phenylquinone biosynthesis .

Mechanism of Action

Target of Action

Isoxaflutole primarily targets the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) . This enzyme plays a crucial role in the biosynthesis of plastoquinone, a key component in the photosynthesis process .

Mode of Action

This compound inhibits the HPPD enzyme, thereby disrupting the conversion of 4-hydroxymethyl pyruvate to homogentisate . This inhibition results in the blockage of plastoquinone biosynthesis . The absence of plastoquinone indirectly inhibits phytoene desaturase, an essential enzyme for carotenoid synthesis .

Biochemical Pathways

The inhibition of HPPD by this compound disrupts the biosynthesis of plastoquinone, leading to a deficiency of carotenoids . Carotenoids are essential for protecting chlorophyll from degradation by sunlight . Therefore, the disruption of carotenoid synthesis leads to the bleaching of plant tissues .

Pharmacokinetics

This compound exhibits rapid absorption, with about 70% absorption after low dose administration . The maximum concentrations in blood are achieved between 0.5 and 1 hour post-dosing . This compound is primarily eliminated through urine at low doses and feces at high doses .

Result of Action

The inhibition of HPPD by this compound leads to the bleaching of the developing tissues of the target plants . This is due to the blockage of carotenoid synthesis, which protects chlorophyll from degradation by sunlight .

Action Environment

This compound is classified as a difficult volatility pesticide, indicating that it has a low volatility rate in air, water, and on the soil surface . It is most effective for controlling weeds when applied as a pre-plant/pre-emergence treatment . Environmental factors such as temperature and soil type can influence the action, efficacy, and stability of this compound .

Biochemical Analysis

Biochemical Properties

Isoxaflutole inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) . This enzyme plays a crucial role in the biosynthesis of plastoquinone, a molecule essential for photosynthetic electron transfer . By inhibiting HPPD, this compound disrupts this process, leading to the bleaching of weeds .

Cellular Effects

The effects of this compound on cellular processes are primarily related to its inhibitory action on HPPD. This inhibition disrupts the biosynthesis of plastoquinone, leading to a failure of photosynthesis . This compound also causes a change in tissue color from green to non-pigmented over the course of a 4-week experiment .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the enzyme HPPD . This inhibition disrupts the conversion of tyrosine, through 4-hydroxyphenylpyruvate (HPP), to homogentisate, leading to the failure to produce plastoquinone .

Temporal Effects in Laboratory Settings

The elimination of the radioactivity associated with this compound following oral administration was rapid, with the majority (80%) of the radioactivity being eliminated within 48 hours at the high dose level and within 24 hours at the low dose level .

Dosage Effects in Animal Models

Following oral gavage dosing of rats, this compound was rapidly absorbed: about 70% after low dose (1 mg/kg bw) administration and about 40% after high dose (100 mg/kg bw) administration .

Metabolic Pathways

This compound and/or its metabolites have a mean β-phase elimination half-life of about 60 hours, irrespective of the dose level . The major component identified in urine, faeces, and liver was a diketonitrile (RPA 202248), followed by RPA 203328 (2-mesyl-4-trifluoromethylbenzoic acid) .

Transport and Distribution

A comprehensive assessment of the transport of this compound and its accumulation potential in semistatic water bodies was conducted using a distributed watershed scale model and observed water quality data .

Subcellular Localization

The subcellular localization of this compound mimics that of the native enzyme, which is shown to be dually targeted to chloroplasts and the cytosol .

Properties

IUPAC Name

(5-cyclopropyl-1,2-oxazol-4-yl)-[2-methylsulfonyl-4-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H12F3NO4S/c1-24(21,22)12-6-9(15(16,17)18)4-5-10(12)13(20)11-7-19-23-14(11)8-2-3-8/h4-8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYIKARCXOQLFHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)C(F)(F)F)C(=O)C2=C(ON=C2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5034723
Record name Isoxaflutole
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Molecular Weight

359.3 g/mol
Source PubChem
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Physical Description

Off-white or light yellow solid; [Merck Index] White powder; [MSDSonline]
Record name Isoxaflutole
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Solubility

In water, 6.2 mg/L at pH 5.5 and 20 °C
Record name ISOXAFLUTOLE
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Density

1.590 g/cu cm
Record name ISOXAFLUTOLE
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Vapor Pressure

0.00000001 [mmHg], 7.5X10-9 mm Hg at 25 °C
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Color/Form

Off-white or pale yellow solid, Granular powder

CAS No.

141112-29-0
Record name Isoxaflutole
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Record name Isoxaflutole
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Record name Methanone, (5-cyclopropyl-4-isoxazolyl)[2-(methylsulfonyl)-4-(trifluoromethyl)phenyl]
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Record name ISOXAFLUTOLE
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Record name ISOXAFLUTOLE
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Melting Point

138-138.5 °C
Record name ISOXAFLUTOLE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mode of action of isoxaflutole?

A1: this compound itself is a pro-herbicide that is rapidly metabolized in plants to its active form, a diketonitrile derivative (2-cyclopropyl-3-(2-mesyl-4-trifluoromethylphenyl)-3-oxopropanenitrile) []. This diketonitrile inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) [].

Q2: How does HPPD inhibition lead to weed control?

A2: HPPD is crucial for the biosynthesis of homogentisate, a precursor to plastoquinone and α-tocopherol, vital components for photosynthesis and protecting plants from photooxidative damage []. Inhibiting HPPD disrupts the production of these compounds, ultimately leading to the accumulation of phytoene, a pigment precursor, and the characteristic bleaching of leaves observed in susceptible species [].

Q3: Does the rate of diketonitrile degradation differ between plant species?

A3: Yes, the rate of diketonitrile degradation is correlated with the level of susceptibility to this compound. Tolerant species like corn rapidly degrade the diketonitrile, while susceptible species like velvetleaf (Abutilon theophrasti) exhibit slow degradation [].

Q4: Are there differences in this compound sensitivity within a plant species?

A4: Yes, research has shown variations in tolerance to this compound among different corn hybrids, suggesting genetic factors influence sensitivity []. For instance, in one study, the corn hybrid ‘Garst 8366’ displayed greater sensitivity to this compound plus flufenacet compared to ‘Garst 8600’ under various soil conditions [].

Q5: What is the molecular formula and weight of this compound?

A5: this compound's molecular formula is C15H11F3N2O4S, and its molecular weight is 372.33 g/mol.

Q6: How do environmental factors like soil moisture and temperature influence this compound's efficacy?

A6: Soil moisture and temperature significantly impact this compound's degradation and efficacy. Higher moisture levels generally accelerate its breakdown in soil []. For instance, in one study, this compound degraded faster in soil with higher moisture content (-100 or -1500 kPa) compared to air-dry soil []. Similarly, elevated temperatures can enhance its degradation rate [, ]. This highlights the importance of considering these factors when using this compound.

Q7: How does soil organic matter affect this compound persistence?

A7: this compound tends to persist longer in soils with higher organic matter content. In a study examining the residual effect of this compound on different soils, the herbicide's efficacy decreased over time in a sandy loam soil but remained relatively persistent in a clay soil with higher organic matter content [].

Q8: Does this compound pose a risk to crops planted after corn in rotation?

A8: this compound residues can potentially injure sensitive crops planted in rotation after corn. For instance, cabbage and sugar beets showed reduced growth and yield when planted one year after this compound application in corn []. Therefore, it's crucial to consider the rotational crop sensitivity when using this compound.

Q9: How does this compound degrade in the environment?

A9: this compound primarily degrades in soil through hydrolysis, forming a diketonitrile derivative []. This diketonitrile is then transformed into a benzoic acid derivative, followed by further breakdown into minor unknown products []. Microbial activity plays a significant role in the degradation pathway beyond the initial hydrolysis of this compound to the diketonitrile [].

Q10: What are the primary routes of this compound dissipation in soil?

A10: this compound dissipates from the soil primarily through microbial degradation and chemical transformation. Leaching appears to be minimal based on field studies where this compound and its metabolites were not detected in deeper soil layers (10-20 cm) []. This suggests that this compound is relatively immobile in soil.

Q11: Has resistance to this compound been reported in weed populations?

A11: While widespread resistance has not been widely reported, research suggests that repeated this compound use can lead to shifts in weed populations, potentially favoring individuals with enhanced dormancy mechanisms, allowing them to escape the herbicide's window of activity []. For example, in continuous corn fields treated with this compound for eight years, a kochia (Kochia scoparia) population emerged with a higher degree of seed dormancy compared to populations unexposed to the herbicide [].

Q12: What are some alternative weed control strategies to this compound?

A12: Research suggests alternative strategies, including:

  • Cover Crops: Planting cover crops like cowpea, lablab, and millet can effectively suppress weeds in various tillage systems [].
  • Alternative Herbicides: Herbicides like amicarbazone, imazapic, metribuzin, and flumioxazin, combined with other herbicides or cultural practices, provide effective weed control options [].

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